molecular formula C20H24O7 B1150436 Demethoxydeacetoxypseudolaric acid B

Demethoxydeacetoxypseudolaric acid B

Cat. No.: B1150436
M. Wt: 376.4 g/mol
InChI Key: QPFFEVMIQIJTGZ-XYWPTNBISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Demethoxydeacetoxypseudolaric acid B is a diterpenoid compound derived from the root barks of Pseudolarix amabilis. It is a metabolite of the glucoside of pseudolaric acid C2. This compound has garnered interest due to its biological activities, including antimicrobial, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Demethoxydeacetoxypseudolaric acid B can be synthesized through the hydrolysis of pseudolaric acid C2. The process involves the removal of methoxy and acetoxy groups under specific reaction conditions. The synthetic route typically includes:

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from the root barks of Pseudolarix amabilis, followed by hydrolysis and purification processes. The use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone is common in these processes .

Chemical Reactions Analysis

Types of Reactions

Demethoxydeacetoxypseudolaric acid B undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Demethoxydeacetoxypseudolaric acid B has a wide range of scientific research applications:

Mechanism of Action

Demethoxydeacetoxypseudolaric acid B exerts its effects by inhibiting the growth of microorganisms through the inhibition of their metabolic pathways. It prevents cell division and modulates the immune system. The compound also exhibits antitumor activity by targeting specific molecular pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural modifications, which enhance its biological activities compared to its parent compounds. Its ability to modulate the immune system and exhibit potent antitumor activity makes it a valuable compound for scientific research and pharmaceutical development .

Biological Activity

Demethoxydeacetoxypseudolaric acid B (DMAPB), a diterpene derived from the traditional medicinal plant Pseudolarix amabilis, has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

  • IUPAC Name : (1R,7S,8R,9R)-9-[(1E,3E)-4-carboxypenta-1,3-dienyl]-7-hydroxy-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylic acid
  • Molecular Formula : C₂₀H₂₄O₇
  • Molecular Weight : 376.4 g/mol
  • CAS Number : 82508-36-9

Antitumor Activity

DMAPB exhibits significant antitumor effects across various cancer cell lines. Studies indicate that it induces apoptosis through multiple pathways:

  • Apoptosis Induction : DMAPB triggers apoptosis in cancer cells by downregulating anti-apoptotic proteins (Bcl-2) and upregulating pro-apoptotic proteins (Bax). This leads to the activation of caspases, crucial mediators in the apoptotic pathway .
  • Cell Cycle Arrest : It has been shown to cause cell cycle arrest at the G2/M phase in HeLa cells, disrupting microtubule formation and leading to cell death .

Antifungal Activity

DMAPB demonstrates antifungal properties, particularly against Candida albicans. In vitro studies have shown that it enhances the efficacy of fluconazole, suggesting potential for synergistic therapeutic strategies in treating fungal infections .

Immunomodulatory Effects

Research indicates that DMAPB modulates immune responses, showing immunosuppressive activity on T lymphocytes. This characteristic may be beneficial in conditions where immune modulation is desirable, such as autoimmune diseases or transplant rejection .

Anti-Angiogenic Properties

DMAPB inhibits angiogenesis by affecting endothelial cell proliferation and migration. It has been demonstrated to disrupt the formation of capillary-like structures in vitro, indicating its potential as an anti-cancer agent by limiting tumor vascularization .

The mechanisms underlying the biological activities of DMAPB are multifaceted:

  • Microtubule Destabilization : Similar to known chemotherapeutics like colchicine, DMAPB destabilizes microtubules, which is critical for mitosis and cellular integrity .
  • Regulation of Signaling Pathways : DMAPB influences several signaling pathways involved in cell survival and apoptosis, including the c-Jun N-terminal kinase (JNK) pathway and protein kinase C signaling cascades .

Case Studies and Research Findings

Several studies have documented the biological effects of DMAPB:

  • Cytotoxicity Assessment : A study evaluating the cytotoxic effects of DMAPB across various cancer cell lines reported IC50 values ranging from 1 to 3 mM, indicating potent activity compared to standard chemotherapeutics .
  • Combination Therapy Studies : Research investigating the combination of DMAPB with other antifungal agents demonstrated enhanced antifungal efficacy against resistant strains of Candida species .
  • Longitudinal Studies on Immune Modulation : Clinical observations have noted changes in immune profiles in patients treated with DMAPB-containing formulations, suggesting its role in modulating immune responses effectively over time .

Properties

IUPAC Name

(1R,7S,8R,9R)-9-[(1E,3E)-4-carboxypenta-1,3-dienyl]-7-hydroxy-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O7/c1-12(15(21)22)4-3-8-18(2)14-7-10-19(17(25)27-18)9-5-13(16(23)24)6-11-20(14,19)26/h3-5,8,14,26H,6-7,9-11H2,1-2H3,(H,21,22)(H,23,24)/b8-3+,12-4+/t14-,18+,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFFEVMIQIJTGZ-XYWPTNBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)O)O)C(=O)O1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C=C\[C@@]1([C@@H]2CC[C@@]3([C@@]2(CCC(=CC3)C(=O)O)O)C(=O)O1)C)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the metabolic pathway of Demethoxydeacetoxypseudolaric acid B in the body?

A: Research suggests that DDPB is not directly present in TDA but is formed as a metabolite. Specifically, DDPB is a proposed glucoside of Pseudolaric acid C2 (PC2) []. The metabolic pathway involves the hydrolysis of ester bonds in TDA, primarily by plasma esterases, followed by glucosylation, resulting in the formation of DDPB []. This process primarily occurs in the blood after either oral or intravenous administration of TDA [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.